4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety linked to a benzenesulfonamide group, with a pyrimidine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of Acridine Derivative: The acridine moiety can be synthesized through cyclization reactions involving anthranilic acid derivatives.
Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides.
Coupling Reactions: The acridine derivative is then coupled with the sulfonamide intermediate under conditions that facilitate the formation of the desired amine linkage.
Pyrimidine Attachment: Finally, the pyrimidine ring is introduced through nucleophilic substitution reactions, often using pyrimidine halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can target the nitro groups, if present, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Acridone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in fluorescence microscopy as a staining agent due to its fluorescent properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide involves:
DNA Intercalation: The acridine moiety intercalates into the DNA helix, disrupting the replication process.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Fluorescence: The compound exhibits strong fluorescence, making it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
4-(Acridin-9-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its combined structural features, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.
Properties
CAS No. |
78356-81-7 |
---|---|
Molecular Formula |
C23H17N5O2S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H17N5O2S/c29-31(30,28-23-24-14-5-15-25-23)17-12-10-16(11-13-17)26-22-18-6-1-3-8-20(18)27-21-9-4-2-7-19(21)22/h1-15H,(H,26,27)(H,24,25,28) |
InChI Key |
QDAVGOJFJAICIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.